molecular formula C17H19N3O2 B11203495 2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(m-tolyl)acetamide

2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)-N-(m-tolyl)acetamide

Cat. No.: B11203495
M. Wt: 297.35 g/mol
InChI Key: VSHXMXBKKAQDFH-UHFFFAOYSA-N
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Description

N-(3-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazolinone core, which is a bicyclic system containing a benzene ring fused to a pyrimidine ring, and an acetamide group attached to the quinazolinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Attachment of the Acetamide Group: The acetamide group can be introduced through acylation reactions using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the quinazolinone core to its corresponding dihydroquinazoline derivative.

    Substitution: The aromatic ring and the acetamide group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory effects.

    Medicine: The compound could be investigated for its potential therapeutic applications in treating various diseases.

    Industry: It may find use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(3-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE would depend on its specific biological activity. Generally, quinazolinone derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share a similar quinazolinone core structure.

    Acetamide Derivatives: Compounds like N-phenylacetamide and N-(2-methylphenyl)acetamide have similar acetamide functional groups.

Uniqueness

N-(3-METHYLPHENYL)-2-(4-OXO-3,4,5,6,7,8-HEXAHYDROQUINAZOLIN-3-YL)ACETAMIDE is unique due to the specific substitution pattern on the quinazolinone core and the presence of the 3-methylphenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide

InChI

InChI=1S/C17H19N3O2/c1-12-5-4-6-13(9-12)19-16(21)10-20-11-18-15-8-3-2-7-14(15)17(20)22/h4-6,9,11H,2-3,7-8,10H2,1H3,(H,19,21)

InChI Key

VSHXMXBKKAQDFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)CCCC3

Origin of Product

United States

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